molecular formula C20H16N4O3S B13371026 6-(3,5-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,5-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13371026
M. Wt: 392.4 g/mol
InChI Key: QBZAGNNMWRUXBX-UHFFFAOYSA-N
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Description

6-(3,5-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.

    Formation of the Triazolothiadiazole Core: This step often involves the reaction of hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions.

    Coupling Reactions: The final step usually involves coupling the benzofuran moiety with the triazolothiadiazole core under specific conditions, such as using a catalyst or under reflux.

Industrial Production Methods

Industrial production methods for such complex compounds may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs and affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,5-Dimethoxyphenyl)-3-(2-benzofuranyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(3,5-Dimethoxyphenyl)-3-(3-methyl-2-benzofuranyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

6-(3,5-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H16N4O3S/c1-11-15-6-4-5-7-16(15)27-17(11)18-21-22-20-24(18)23-19(28-20)12-8-13(25-2)10-14(9-12)26-3/h4-10H,1-3H3

InChI Key

QBZAGNNMWRUXBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC(=CC(=C5)OC)OC

Origin of Product

United States

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